Irehdiamine A

DNA-ligand binding supercoiling assay non-intercalative mechanism

Irehdiamine A (IDA; CAS 3614-57-1) is a naturally occurring steroidal diamine alkaloid first isolated from Funtumia elastica (Apocynaceae). It belongs to the pregnane class of aminosteroids, with the systematic name (3β,20S)-pregn-5-ene-3,20-diamine, bearing primary amine groups at the C3 (β) and C20 (α/S) positions of the steroid nucleus.

Molecular Formula C21H36N2
Molecular Weight 316.5 g/mol
CAS No. 3614-57-1
Cat. No. B1215802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrehdiamine A
CAS3614-57-1
Synonymsirehdiamine A
irehdiamine A, dihydrochloride, (3beta,20R)-isomer
irehdiamine A, hydrochloride, (3beta,20S)-isome
Molecular FormulaC21H36N2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)N
InChIInChI=1S/C21H36N2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19H,5-12,22-23H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1
InChIKeyXDELLWIDOQOKHV-YZXCLFAISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irehdiamine A (CAS 3614-57-1): Steroidal Diamine Alkaloid Procurement & Differentiation Guide


Irehdiamine A (IDA; CAS 3614-57-1) is a naturally occurring steroidal diamine alkaloid first isolated from Funtumia elastica (Apocynaceae) [1]. It belongs to the pregnane class of aminosteroids, with the systematic name (3β,20S)-pregn-5-ene-3,20-diamine, bearing primary amine groups at the C3 (β) and C20 (α/S) positions of the steroid nucleus [2]. IDA is one of the most extensively characterized non-intercalative DNA-binding small molecules, serving as a mechanistic probe for DNA kinking, membrane permeability disruption, and frameshift mutagenesis. Its physicochemical profile includes a molecular weight of 316.5 g/mol, a melting point of 148 °C, and a calculated logP of approximately 5.64 [3].

Why Irehdiamine A Cannot Be Substituted by Malouetine, Dipyrandium, or Other In-Class Steroidal Diamines


Steroidal diamines are not functionally interchangeable. Irehdiamine A (a primary diamine) exhibits a distinct rank order of membrane-permeabilizing potency relative to its bis-quaternary analog malouetine [1]. More critically, IDA's DNA-binding mechanism—a non-intercalative β-kinked geometry with an unwinding angle of approximately 5.1° per bound molecule—is mechanistically divergent from the minor-groove binding of dipyrandium and the quadruplex-stabilizing activity of malouetine [2][3]. Even minor stereochemical changes are consequential: the 3-epi-irehdiamine A stereoisomer displays altered DNA-binding properties, and the N-methylated analog irehdiamine B (kurchamine) has a distinct pharmacological profile [4]. For researchers requiring a well-characterized, non-intercalative DNA ligand with a precisely defined primary-amine-dependent membrane pharmacology, generic substitution within this class is scientifically indefensible.

Irehdiamine A (CAS 3614-57-1) Quantitative Differentiation Evidence vs. Closest Analogs


DNA Unwinding Angle: Irehdiamine A vs. Ethidium Bromide (Standard Intercalator) — Non-Intercalative Binding Proven

In a direct head-to-head comparison using closed circular duplex PM2 DNA, irehdiamine A produces a helix unwinding angle of 5.1°±1.4° per bound molecule (measured in two buffers). This is less than half the unwinding angle of ethidium bromide, the standard reference intercalator, which unwinds DNA by 12° per bound molecule [1]. The finding that IDA's unwinding angle is the lowest reported for any DNA-binding ligand at the time of measurement effectively rules out a simple intercalation model and confirms a distinct non-intercalative binding mode [2]. The bis-quaternary analog malouetine produces qualitatively similar supercoiling effects but with quantitatively different binding constants [1].

DNA-ligand binding supercoiling assay non-intercalative mechanism biophysical chemistry

β-Kinked DNA Binding Mode: Irehdiamine A Induces a Unique Kink Every Second Base Pair — Distinguished from Intercalation and Minor-Groove Binding

Equilibrium, relaxation kinetic, and transient electric dichroism studies demonstrate that irehdiamine A induces a β-kinked DNA structure at saturation, with one kink per bound steroid molecule occurring every second base pair [1]. The association rate constant for this bimolecular reaction is approximately 10^8 M^-1 s^-1 (temperature-dependent) [1]. The large hyperchromism observed in the IDA-DNA complex is consistent with loss of base stacking, as required by a kinked structure. By contrast, the structurally related dipyrandium binds in the DNA minor groove and induces 5'-d(TA) kinks, while malouetine and its semisynthetic derivative funtumine guanylhydrazone stabilize DNA G-quadruplexes [2][3]. These three steroidal diamines thus engage DNA via three mechanistically distinct modes—kinking, minor-groove binding, and quadruplex stabilization—making IDA the only one capable of inducing the β-kinked geometry.

DNA conformational change electric dichroism β-kinked structure drug-DNA interaction

Membrane Permeability Rank Order: IDA (1° Diamine) > Bis-Secondary > Bis-Tertiary > Bis-Quaternary Analogues

In a direct comparative study using radioactive ⁴²K and ¹⁴C-thiomethylgalactoside (TMG) in Escherichia coli, irehdiamine A (a primary diamine) and its synthetic analogues with increasing amine substitution were tested for their ability to alter cell permeability. The compounds were decreasingly effective in the strict rank order: primary diamine (IDA) > bis-secondary > bis-tertiary > bis-quaternary [1]. IDA specifically affects both the influx and efflux of ⁴²K at concentrations as low as 2 × 10⁻⁵ M [1]. This quantitative rank order demonstrates that the primary amine character of IDA is pharmacologically essential for membrane activity, and that the bis-quaternary analog malouetine—despite sharing the steroidal scaffold—is the least effective in this assay system [1][2].

membrane permeability potassium transport Escherichia coli structure-activity relationship

Frameshift Mutagenesis Directionality: IDA Induces Exclusively Addition Mutations, Unlike Proflavine Which Induces Both Addition and Deletion

In the bacteriophage T4 lysozyme gene system, irehdiamine A induces exclusively frameshift addition mutations at sites of reiterated bases, whereas proflavine—the classical frameshift mutagen used as comparator—induces both addition and deletion mutations (with addition occurring more frequently than deletion) [1]. This directional specificity of IDA is mechanistically significant: it implies that IDA stabilizes a specific misaligned base-pairing intermediate adjacent to a gap, favoring nucleotide addition over deletion [1]. The study used two defined sites in the T4 lysozyme gene with varying numbers of reiterated base pairs, confirming the frameshift mechanism across multiple sequence contexts [1].

frameshift mutagenesis bacteriophage T4 mutational specificity genetic toxicology

Stereochemical Determinants of DNA Binding: 17β-Amino Orientation Is More Critical Than 3β — Evidence from Complete Isomer Series

A complete series of eight stereoisomeric quaternized diaminoandrostanes was examined for effects on thermal denaturation of calf thymus DNA and supercoiling of PM2 DNA [1]. In both assays, the eight isomers ranked in the same order of effectiveness. The preferred stereochemistry for quaternary substituents at positions 3 and 17 is β; however, the orientation of the 17-substituent is the more critical determinant of activity [1]. For irehdiamine A, which possesses the natural 3β,20α (17β-equivalent) configuration, the relative helix-unwinding angle is similar to that of three 17β compounds in the androstane series [1]. By contrast, a fourth isomer with non-β configuration at C17 exhibits an unwinding angle of only 0.22 times that of ethidium—the lowest ever determined for any DNA-binding drug [1]. This demonstrates that altering the stereochemistry at the C-D ring junction degrades DNA-binding activity far more severely than changes at the A-B ring junction.

stereochemical SAR diaminoandrostane isomers DNA thermal denaturation supercoiling assay

Bacteriophage Growth Inhibition and DNA Replication Blockade: IDA and Malouetine Compared as Dual-Function Inhibitors

Mahler and Baylor (1967) demonstrated that both irehdiamine A (IDA) and malouetine (Mal) are effective inhibitors of bacteriophage replication and simultaneously act as mutagens, with DNA identified as the primary intracellular target [1]. However, subsequent work by Silver and Levine established that the two compounds differ fundamentally in their membrane-permeabilizing potency (IDA >> malouetine), meaning that IDA exerts a dual mechanism—membrane disruption plus DNA binding—while malouetine's antibacterial effects are more narrowly attributable to DNA interaction alone [2]. This mechanistic divergence means that, for experimental systems where both membrane and DNA effects must be simultaneously engaged, IDA is the compound of choice, whereas malouetine serves as a more selective DNA-targeted control.

bacteriophage inhibition DNA replication mutagenesis antimicrobial mechanism

Optimal Research and Industrial Application Scenarios for Irehdiamine A (CAS 3614-57-1)


Non-Intercalative DNA-Ligand Reference Standard for Biophysical Mechanistic Studies

Irehdiamine A is the quantitatively best-characterized non-intercalative DNA-binding small molecule. With a precisely measured unwinding angle of 5.1°±1.4° per bound molecule (vs. ethidium bromide's 12°) [1], IDA serves as an indispensable reference standard in supercoiling assays, DNA unwinding measurements, and any experimental system requiring a control compound that binds DNA without intercalation. Its well-documented β-kinked binding geometry—inducing one kink every two base pairs at saturation—makes it uniquely suited for studying DNA conformational dynamics, flexibility, and drug-induced structural distortions [2]. Researchers comparing novel DNA-binding agents can use IDA as a benchmark non-intercalator to classify binding modes.

Membrane Permeability Probe with Defined Concentration Threshold in Bacterial Systems

IDA is the most potent membrane-permeabilizing agent in the steroidal diamine class, with a defined effective concentration threshold of 2×10⁻⁵ M for inducing potassium leakage in Escherichia coli [3]. Its primary amine character (1°) differentiates it sharply from bis-quaternary analogs like malouetine, which are the least effective in this assay (rank: 1° > 2° > 3° > 4°) [3]. This makes IDA the compound of choice for studies requiring controlled, titratable membrane permeabilization in Gram-negative bacteria, particularly for investigating ion transport, membrane potential collapse, and the temporal sequence of membrane damage events.

Directional Frameshift Mutagenesis Tool for Genetic Toxicology and DNA Repair Research

IDA is one of the few known mutagens that induces exclusively frameshift addition mutations (not deletions) at reiterated base sequences in bacteriophage T4, in contrast to proflavine which induces both addition and deletion [4]. This directional specificity makes IDA a valuable tool compound for dissecting the mechanistic basis of frameshift mutation directionality, studying how DNA polymerase and mismatch repair systems handle addition vs. deletion intermediates, and calibrating mutagenicity screening assays where mutational spectrum (not just frequency) is the endpoint of interest.

Stereochemical Probe for Studying Steroid-DNA Recognition and C17 Substituent Requirements

The complete stereochemical SAR map established by Waring and Henley (1975) demonstrates that the C17 β-amino (20S) configuration of irehdiamine A is the dominant stereochemical determinant of DNA binding, far outweighing the contribution of the C3 substituent orientation [5]. The 3-epi-irehdiamine A stereoisomer, which can be synthesized via stereospecific routes using [4-¹⁴C]-pregnenolone [6], provides a matched-pair control for isolating the contribution of C3 stereochemistry to DNA recognition. This stereochemical toolkit enables precise structure-activity studies of steroid-DNA interactions that are not possible with achiral or symmetrically substituted DNA ligands.

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